![molecular formula C11H14N2O4 B8197778 Ethyl 4-(dimethylamino)-2-nitrobenzoate](/img/structure/B8197778.png)
Ethyl 4-(dimethylamino)-2-nitrobenzoate
Overview
Description
Ethyl 4-(dimethylamino)-2-nitrobenzoate is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sunscreen Contaminant and Mutagenic Effects : A study found that the sunscreen contaminant 2-ethylhexyl 4-N-methyl-N-nitrosoaminobenzoate, which is structurally related to Ethyl 4-(dimethylamino)-2-nitrobenzoate, forms by rapid nitrosation of tertiary aromatic amines. This compound has potential mutagenic effects on Salmonella typhimurium (Loeppky et al., 1991).
Synthesis of Novel Compounds : Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, a compound similar in structure, is identified as a novel, highly reactive, and stable compound with potential applications in various fields (Sathyanarayana & Poojary, 2021).
Influenza Virus Neuraminidase Inhibitor : The compound 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, which is chemically related, crystallizes as hydrogen-bonded dimers, aiding in its stability and potentially influencing its efficacy as a neuraminidase inhibitor (Jedrzejas et al., 1995).
Synthesis Method for Carboxylic Esters and Lactones : A study demonstrated an effective method for synthesizing carboxylic esters and lactones, using 2-methyl-6-nitrobenzoic anhydride with triethylamine and 4-(dimethylamino)pyridine, highlighting the compound's role in efficient and selective chemical synthesis (Shiina et al., 2004).
Metabolism in Liver Microsomes : The in vitro metabolism of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP) in rat liver microsomes has been studied, revealing insights into its metabolic pathways and potential implications for its use in various applications (León et al., 2009).
Optical Applications : Ethyl-substituted stilbazolium derivatives, which are structurally similar, show increased solubility in organic solvents and potential for second-order nonlinear optics, suggesting possible optical applications for this compound (Okada et al., 2003).
properties
IUPAC Name |
ethyl 4-(dimethylamino)-2-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-4-17-11(14)9-6-5-8(12(2)3)7-10(9)13(15)16/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVIMENOWYQXAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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